(1-Chloro-2-nitroethenyl)benzene
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Overview
Description
(1-Chloro-2-nitroethenyl)benzene is an organic compound with the molecular formula C8H6ClNO2. It is a derivative of benzene, where a chlorine atom and a nitroethenyl group are attached to the benzene ring. This compound is of interest in various fields of chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method is the Friedel-Crafts alkylation, where chlorobenzene reacts with nitroethene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3) . The reaction conditions usually involve maintaining a controlled temperature to ensure the selective formation of the desired product.
Industrial Production Methods
On an industrial scale, the production of (1-Chloro-2-nitroethenyl)benzene may involve continuous flow reactors to optimize yield and purity. The process includes the nitration of chlorobenzene using nitric acid and sulfuric acid, followed by the alkylation step under controlled conditions to ensure safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(1-Chloro-2-nitroethenyl)benzene undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The chlorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.
Oxidation: The compound can undergo oxidation reactions to form different oxidation states of the nitro group.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Sodium amide (NaNH2) in liquid ammonia.
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Major Products
Reduction: 1-Amino-2-nitroethenylbenzene.
Substitution: Various substituted benzene derivatives depending on the nucleophile used.
Oxidation: Nitrobenzene derivatives with different oxidation states.
Scientific Research Applications
(1-Chloro-2-nitroethenyl)benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential use in drug development and as a precursor for pharmaceuticals.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of (1-Chloro-2-nitroethenyl)benzene involves its interaction with molecular targets through its functional groups. The nitro group can participate in redox reactions, while the chlorine atom can undergo substitution reactions. These interactions can affect various biochemical pathways and molecular targets, leading to diverse effects depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
1-Chloro-2-nitrobenzene: Similar structure but lacks the ethenyl group.
2-Chloro-1-nitrobenzene: Positional isomer with different reactivity.
1-Chloro-4-nitrobenzene: Another positional isomer with distinct properties.
Properties
CAS No. |
1199-21-9 |
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Molecular Formula |
C8H6ClNO2 |
Molecular Weight |
183.59 g/mol |
IUPAC Name |
(1-chloro-2-nitroethenyl)benzene |
InChI |
InChI=1S/C8H6ClNO2/c9-8(6-10(11)12)7-4-2-1-3-5-7/h1-6H |
InChI Key |
NWBAJRDGKGSLMV-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=C[N+](=O)[O-])Cl |
Origin of Product |
United States |
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